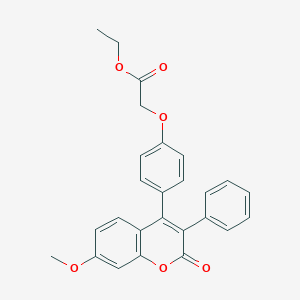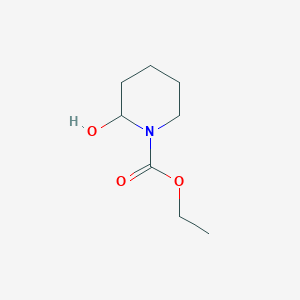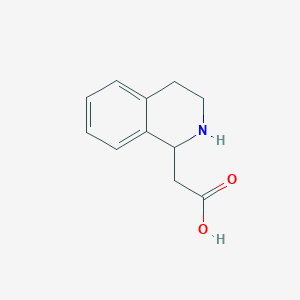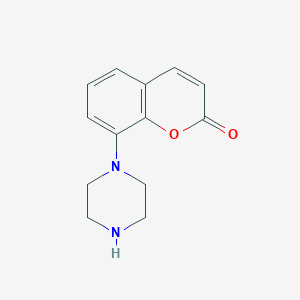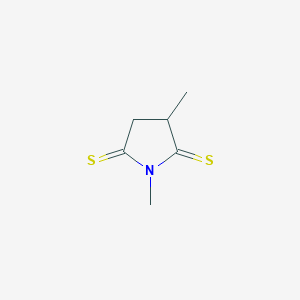
1,3-Dimethylpyrrolidine-2,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylpyrrolidine-2,5-dithione (DMPT) is a sulfur-containing organic compound that has been widely studied for its potential applications in various fields of science. DMPT is a cyclic sulfur compound that has a unique structure, which makes it an attractive compound for research in agriculture, animal husbandry, and medicine. DMPT is also known as an attractant for aquatic animals, and it has been used as a feed additive for aquatic animals in recent years.
Mechanism of Action
The mechanism of action of DMPT is not fully understood. However, it is believed that DMPT exerts its effects by regulating the expression of certain genes that are involved in various physiological processes. DMPT has been shown to upregulate the expression of genes that are involved in cell growth and differentiation, as well as genes that are involved in the immune response. DMPT has also been shown to downregulate the expression of genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase the activity of certain enzymes that are involved in photosynthesis and carbon fixation. DMPT has also been shown to increase the concentration of certain metabolites that are involved in plant growth and development. In animal husbandry, DMPT has been shown to increase the activity of certain enzymes that are involved in nutrient digestion and absorption. DMPT has also been shown to increase the concentration of certain metabolites that are involved in energy metabolism and stress response. In medicine, DMPT has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
DMPT has several advantages for lab experiments. First, DMPT is a stable compound that can be easily synthesized and purified. Second, DMPT is a relatively inexpensive compound that can be easily obtained in large quantities. Third, DMPT has a unique structure that makes it an attractive compound for research in various fields of science. However, DMPT also has some limitations for lab experiments. First, DMPT is a sulfur-containing compound that can react with other compounds in the lab, leading to unwanted side reactions. Second, DMPT is a relatively new compound that has not been extensively studied, and its long-term effects are not fully understood.
Future Directions
There are several future directions for DMPT research. First, more studies are needed to fully understand the mechanism of action of DMPT and its effects on various physiological processes. Second, more studies are needed to determine the optimal dosage and administration of DMPT for different applications. Third, more studies are needed to determine the safety and toxicity of DMPT for different organisms and environments. Fourth, more studies are needed to explore the potential applications of DMPT in other fields of science, such as material science and environmental science. Overall, DMPT is a promising compound that has the potential to make significant contributions to various fields of science.
Synthesis Methods
DMPT can be synthesized by the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid. The yield of DMPT is typically high, and the reaction can be easily scaled up for industrial production.
Scientific Research Applications
DMPT has been extensively studied for its potential applications in various fields of science. In agriculture, DMPT has been shown to improve the growth performance of various crops, such as wheat, corn, and soybeans. DMPT has also been shown to increase the yield of some crops, such as rice and cotton. In animal husbandry, DMPT has been used as a feed additive for poultry, pigs, and aquatic animals. DMPT has been shown to improve the growth performance of these animals and increase their resistance to stress. In medicine, DMPT has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
109875-81-2 |
|---|---|
Product Name |
1,3-Dimethylpyrrolidine-2,5-dithione |
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.3 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
InChI Key |
NKLXQMFENJIAOJ-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C1=S)C |
Canonical SMILES |
CC1CC(=S)N(C1=S)C |
synonyms |
2,5-Pyrrolidinedithione, 1,3-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



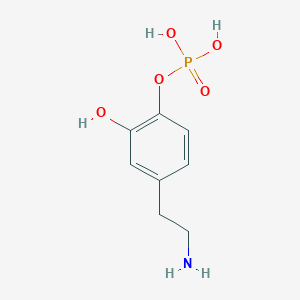
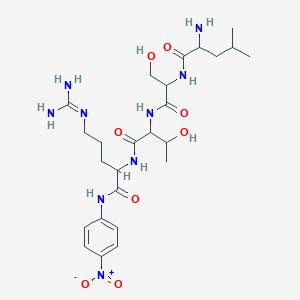
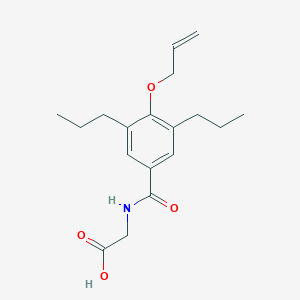
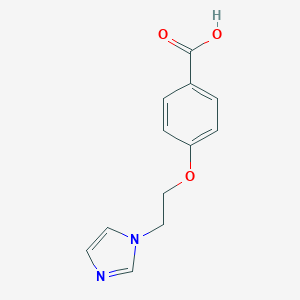
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)
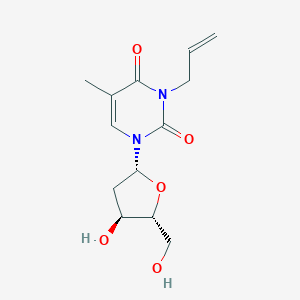
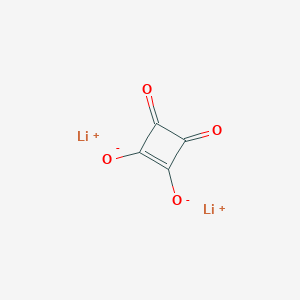
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)
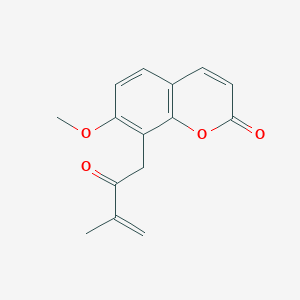
![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)
